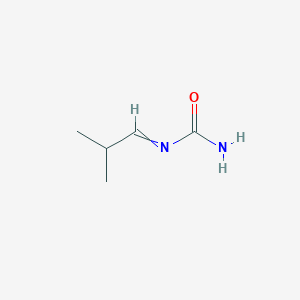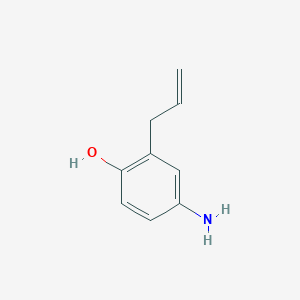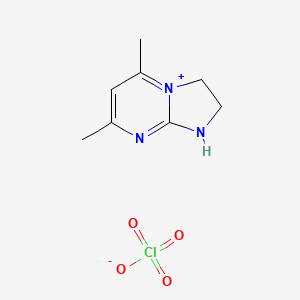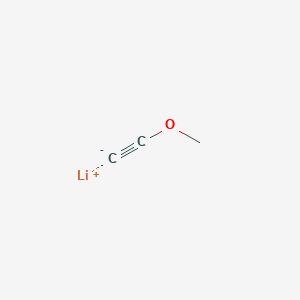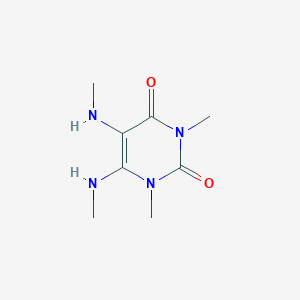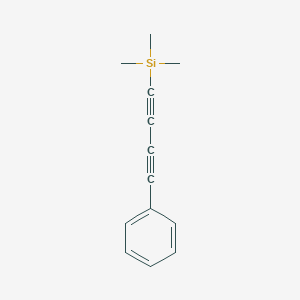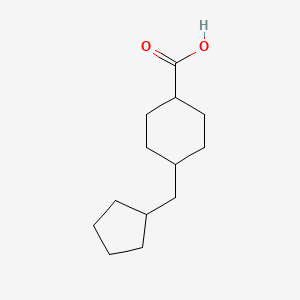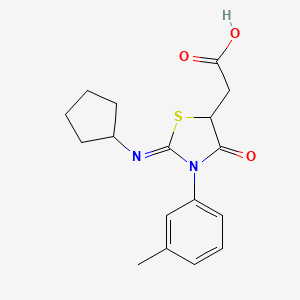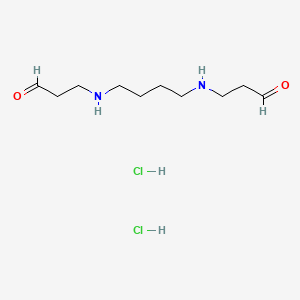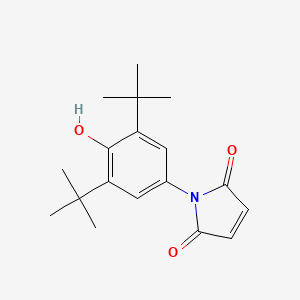
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrrole-2,5-dione is a synthetic organic compound known for its unique chemical structure and properties It features a pyrrole ring substituted with a hydroxyphenyl group, which is further modified with tert-butyl groups
Vorbereitungsmethoden
The synthesis of 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrrole-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-di-tert-butyl-4-hydroxybenzaldehyde and pyrrole-2,5-dione.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product formed is the corresponding quinone derivative.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, leading to the formation of hydroxy derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogens like chlorine or bromine.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential antioxidant properties. It can scavenge free radicals, making it useful in biological research related to oxidative stress.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its antioxidant properties may have implications in the treatment of diseases related to oxidative damage.
Industry: The compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with molecular targets and pathways:
Antioxidant Activity: The hydroxyphenyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Molecular Targets: The compound interacts with enzymes and proteins involved in oxidative stress pathways. It can modulate the activity of these targets, leading to reduced oxidative damage.
Pathways: The compound influences pathways related to cellular redox balance. By modulating these pathways, it helps maintain cellular homeostasis.
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrrole-2,5-dione can be compared with similar compounds to highlight its uniqueness:
3,5-Di-tert-butyl-4-hydroxyacetophenone: This compound shares the hydroxyphenyl group but differs in the presence of an acetophenone moiety instead of a pyrrole ring. It is also known for its antioxidant properties.
Pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate): This compound features multiple hydroxyphenyl groups linked through a pentaerythritol core. It is used as an antioxidant in polymers.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: This compound has a long alkyl chain, making it suitable for use in materials with specific hydrophobic properties.
Eigenschaften
CAS-Nummer |
40937-74-4 |
|---|---|
Molekularformel |
C18H23NO3 |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
1-(3,5-ditert-butyl-4-hydroxyphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C18H23NO3/c1-17(2,3)12-9-11(19-14(20)7-8-15(19)21)10-13(16(12)22)18(4,5)6/h7-10,22H,1-6H3 |
InChI-Schlüssel |
YRLQSCITKZYPFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


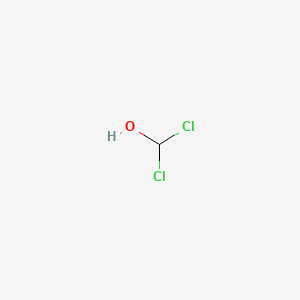
![N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline](/img/structure/B14675298.png)
